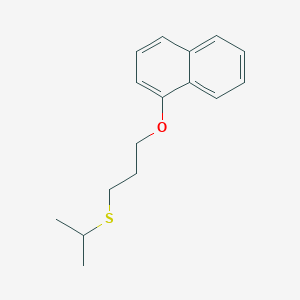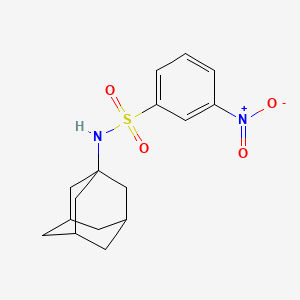
1-(3-Propan-2-ylsulfanylpropoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) that consists of two fused benzene rings . The structure of naphthalene is composed of 10 carbon atoms and 8 hydrogen atoms, giving it the chemical formula C10H8 . The propoxy group (-OCH2CH2CH3) is a functional group consisting of a propyl group attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of naphthalene consists of two fused benzene rings . As for the propoxy group, it consists of a propyl group attached to an oxygen atom .Chemical Reactions Analysis
Naphthalene undergoes various chemical reactions. For example, it can be nitrated to give 1-nitronaphthalene, which can then be hydrogenated to the amine followed by hydrolysis . It can also undergo isopropylation by isopropanol over certain catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Naphthalene, for example, is a white solid with a strong odor of coal tar or mothballs . It has a melting point of 78.2 °C and a boiling point of 217.97 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-propan-2-ylsulfanylpropoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-13(2)18-12-6-11-17-16-10-5-8-14-7-3-4-9-15(14)16/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJFDGIKIMGCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B5064192.png)
![1-isobutyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5064197.png)
![2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5064205.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B5064209.png)
![(4Z)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B5064213.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064216.png)
![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine](/img/structure/B5064263.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)

![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![3-amino-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5064290.png)
